molecular formula C9H18N2 B1523926 N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine CAS No. 1250924-07-2

N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine

Cat. No. B1523926
CAS RN: 1250924-07-2
M. Wt: 154.25 g/mol
InChI Key: UVIXQZKWDUIDEX-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine (NAC) is an organic compound with a cyclic amine structure. It is an important intermediate in the synthesis of many other compounds and has a wide range of applications in the fields of scientific research, drug development, and industrial chemistry. NAC is a versatile compound with a variety of uses.

Scientific Research Applications

Catalytic Applications

  • Cyclopropenimine-Catalyzed Reactions : Cyclopropenimine, closely related to cyclopropanamine derivatives, has been utilized to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, offering potential for synthesizing useful derivatives (Bandar & Lambert, 2013).

Biochemical Applications

  • Lysine-specific Demethylase Inhibitors : Functionalized cyclopropanamine compounds have been explored for their role in inhibiting lysine-specific demethylase 1 (LSD1), relevant for treating various neurological and psychiatric conditions (Blass, 2016).

  • Building Blocks for Potential Antidepressants : Copper-catalyzed aminoboration of methylenecyclopropanes has been developed to produce (borylmethyl)cyclopropylamines, which are valuable for the synthesis of potential antidepressant drugs (Sakae et al., 2014).

Synthetic Chemistry Applications

  • Chemoenzymatic Synthesis : Chemo-enzymatic routes have been developed for synthesizing (S)-1-cyclopropyl-2-methoxyethanamine, a key chiral intermediate in creating specific receptor antagonists (Parker et al., 2012).

  • Peptide Synthesis : The N-dicyclopropylmethyl (Dcpm) residue, derived from dicyclopropylmethanimine, has been used in peptide synthesis as an amide bond protectant, demonstrating the utility of cyclopropanamine derivatives in complex organic syntheses (Carpino et al., 2009).

  • Conformationally Restricted Analogues of Histamine : Cyclopropane rings have been used in the synthesis of conformationally restricted analogues of histamine for biochemical studies (Kazuta et al., 2002).

Analytical Chemistry Applications

  • Analytical Profiling : Cyclopropylamine derivatives have been characterized for their roles in various analytical studies, including the identification and analysis of psychoactive substances (De Paoli et al., 2013).

properties

IUPAC Name

N'-cyclopropyl-N'-(cyclopropylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-5-6-11(9-3-4-9)7-8-1-2-8/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIXQZKWDUIDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCN)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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